1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride
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Overview
Description
1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis and Tscherniac-Einhorn reaction are scaled up with careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound, which can be further utilized in different applications.
Scientific Research Applications
1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its aromatic properties and biological activities.
1H-indole-3-carboxaldehyde: Another indole derivative with significant biological potential.
2,3-dihydro-1H-indole-5-ylmethylamine: A related compound with similar structural features and applications.
Uniqueness
1-methyl-2,3-dihydro-1H-indol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2727074-25-9 |
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Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-4H,5-6,10H2,1H3;2*1H |
InChI Key |
LLNYZFGWNIUELB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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